rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate is a chemical compound derived from Efavirenz, an established antiretroviral medication used primarily in the treatment of human immunodeficiency virus (HIV). This compound features hydroxyl groups at the 8th and 14th positions and a sulfate group at the 8th position, which contribute to its unique pharmacological properties. The molecular formula for rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate is with a molecular weight of approximately 347.67 g/mol .
This compound is classified within the realm of antivirals and antiretrovirals, specifically targeting HIV. It is a metabolite of Efavirenz and is utilized in various scientific research contexts, including pharmacology and toxicology. The compound is often produced in controlled laboratory settings or through industrial synthesis methods to ensure high purity levels, typically exceeding 95% .
The synthesis of rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate involves several steps starting from the parent compound, Efavirenz. The key steps include:
The synthesis typically employs techniques such as continuous flow synthesis and catalytic methods to enhance yield and scalability. Reaction conditions are optimized to maximize both yield and purity during industrial production .
The molecular structure of rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate includes:
The structural representation can be expressed using SMILES notation: Oc1cc(Cl)cc2c1NC(=O)OC2(C#CC3(O)CC3)C(F)(F)F
. This notation provides insight into the arrangement of atoms within the molecule.
rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate can undergo various chemical reactions:
The specific conditions for these reactions vary based on desired outcomes, such as product stability and yield. Reaction parameters such as temperature, pressure, and solvent choice are critical for optimizing these processes.
The mechanism of action for rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate primarily involves its interaction with the reverse transcriptase enzyme of HIV. As a derivative of Efavirenz:
rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate has several applications in scientific research:
This compound represents a significant area of interest due to its distinct structural features that may confer unique pharmacological benefits compared to its parent compound, Efavirenz.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: